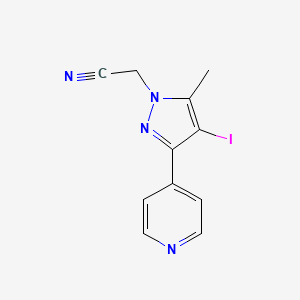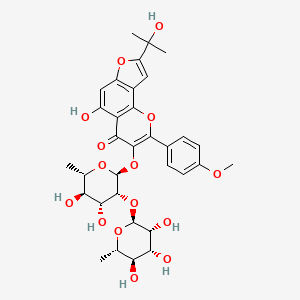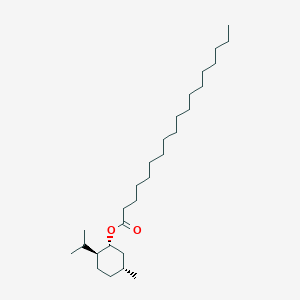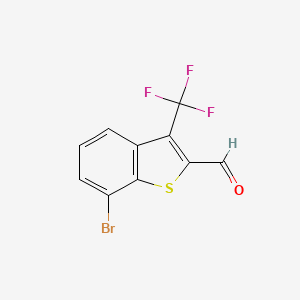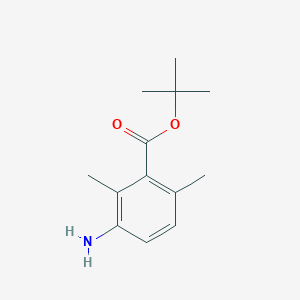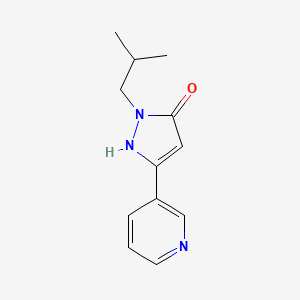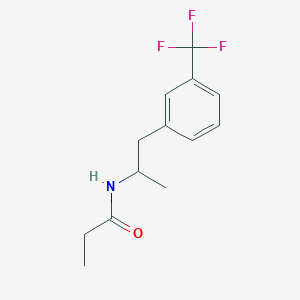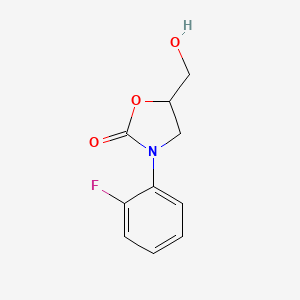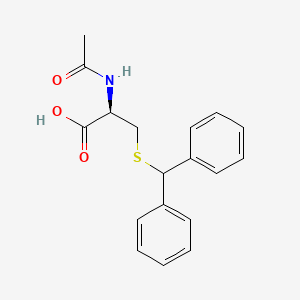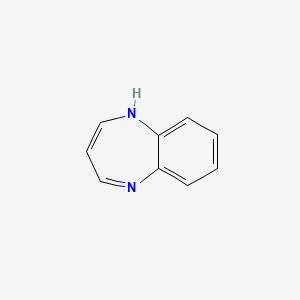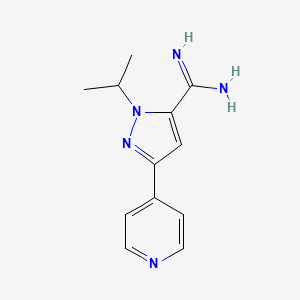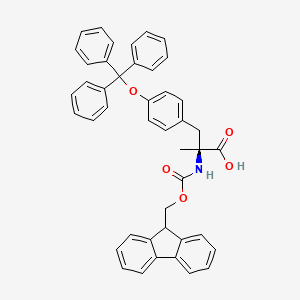
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes a trityloxyphenyl group, which adds to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. The stability of the Fmoc group and the trityloxyphenyl group makes this compound suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based drugs and biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The trityloxyphenyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with a trifluoromethyl group instead of a trityloxyphenyl group.
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid: Contains a naphthoic acid group instead of a trityloxyphenyl group.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyl-3-(4-(trityloxy)phenyl)propanoic acid lies in its combination of the Fmoc protecting group and the trityloxyphenyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications .
Propriétés
Formule moléculaire |
C44H37NO5 |
|---|---|
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-(4-trityloxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H37NO5/c1-43(41(46)47,45-42(48)49-30-40-38-23-13-11-21-36(38)37-22-12-14-24-39(37)40)29-31-25-27-35(28-26-31)50-44(32-15-5-2-6-16-32,33-17-7-3-8-18-33)34-19-9-4-10-20-34/h2-28,40H,29-30H2,1H3,(H,45,48)(H,46,47)/t43-/m0/s1 |
Clé InChI |
SYNYQZUYUSFLQW-QLKFWGTOSA-N |
SMILES isomérique |
C[C@](CC1=CC=C(C=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


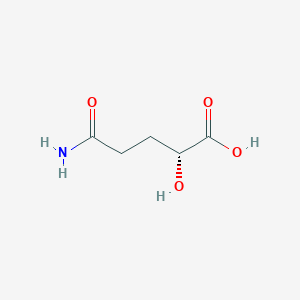
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

